molecular formula C17H12BrNO2 B5843976 5-bromo-N-(2-hydroxyphenyl)naphthalene-1-carboxamide

5-bromo-N-(2-hydroxyphenyl)naphthalene-1-carboxamide

Cat. No.: B5843976
M. Wt: 342.2 g/mol
InChI Key: WYWFMPNXDRWOAL-UHFFFAOYSA-N
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Description

5-bromo-N-(2-hydroxyphenyl)naphthalene-1-carboxamide is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a bromine atom at the 5th position, a hydroxyphenyl group at the nitrogen atom, and a carboxamide group at the 1st position of the naphthalene ring

Properties

IUPAC Name

5-bromo-N-(2-hydroxyphenyl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO2/c18-14-8-4-5-11-12(14)6-3-7-13(11)17(21)19-15-9-1-2-10-16(15)20/h1-10,20H,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWFMPNXDRWOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-hydroxyphenyl)naphthalene-1-carboxamide typically involves the following steps:

    Bromination: The naphthalene ring is brominated at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Amidation: The brominated naphthalene is then reacted with 2-hydroxyaniline (2-aminophenol) in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carboxamide linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-hydroxyphenyl)naphthalene-1-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The hydroxyphenyl group can undergo oxidation to form quinone derivatives or reduction to form hydroquinone derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

    Substitution: Formation of substituted naphthalene derivatives.

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Coupling: Formation of biaryl derivatives.

Scientific Research Applications

5-bromo-N-(2-hydroxyphenyl)naphthalene-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-hydroxyphenyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(2-hydroxyphenyl)benzamide: Similar structure but with a benzene ring instead of a naphthalene ring.

    5-chloro-N-(2-hydroxyphenyl)naphthalene-1-carboxamide: Similar structure but with a chlorine atom instead of a bromine atom.

    N-(2-hydroxyphenyl)naphthalene-1-carboxamide: Lacks the bromine atom.

Uniqueness

5-bromo-N-(2-hydroxyphenyl)naphthalene-1-carboxamide is unique due to the presence of both the bromine atom and the hydroxyphenyl group, which confer distinct chemical reactivity and biological activity compared to its analogs.

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